molecular formula C22H30ClNO2 B1361581 2-Chloro-3-(dodecylamino)naphthalene-1,4-dione CAS No. 22272-20-4

2-Chloro-3-(dodecylamino)naphthalene-1,4-dione

Cat. No. B1361581
CAS RN: 22272-20-4
M. Wt: 375.9 g/mol
InChI Key: VVBILEWJOUYQMJ-UHFFFAOYSA-N
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Description

2-Chloro-3-(dodecylamino)naphthalene-1,4-dione is a derivative of naphthoquinones, which are secondary metabolites found in plants and used in traditional medicine to treat diverse human diseases . The chemical modification of naphthoquinones, such as introducing amines, amino acids, furan, pyran, pyrazole, triazole, indole, among other chemical groups, has been reported to improve their pharmacological properties .


Synthesis Analysis

Naphthalene-1,4-dione derivatives, including 2-Chloro-3-(dodecylamino)naphthalene-1,4-dione, are synthesized by directly introducing corresponding substituents into the naphthoquinone core in oxidative conditions .


Molecular Structure Analysis

The molecular structure of 2-Chloro-3-(dodecylamino)naphthalene-1,4-dione is characterized by the presence of a naphthoquinone core, which is easily susceptible to reduction, oxidation, and addition of O-, N-, and S-nucleophiles .


Chemical Reactions Analysis

The chemical reactions of 2-Chloro-3-(dodecylamino)naphthalene-1,4-dione are associated with its naphthoquinone core. This core is easily reduced by various agents and converted to 1,4-dihydroxynaphthalene .

Scientific Research Applications

Antimicrobial Activity

This compound has been reported to exhibit potent bactericidal activity against both growing and nutrient-starved phenotypically drug-resistant nongrowing bacteria . It could be a promising candidate for developing new antimicrobial agents, especially in the fight against tuberculosis.

Anti-inflammatory Properties

Derivatives of 3-(n-alkylamino)-1,4-naphthoquinone, which include compounds like 2-Chloro-3-(dodecylamino)naphthalene-1,4-dione, have shown various biological activities including anti-inflammatory effects . This suggests potential applications in treating inflammatory diseases.

Antiparasitic Effects

Some studies have indicated that certain analogs of this compound demonstrate gametocytocidal activity , which is effective against parasites at low concentrations (IC50 1 μM) . This points to its use in developing treatments for parasitic infections such as malaria.

Redox Cycling Properties

The compound’s scaffold has been identified as a novel redox cycling chemotype with significant potential in antituberculosis research . Its ability to undergo redox cycling makes it a valuable tool for studying bacterial metabolism and developing targeted therapies.

Mechanism of Action

The biological effect of naphthoquinone derivatives is associated with their redox properties and other mechanisms . They exhibit significant antimicrobial activity, with a majority of the synthesized compounds showing the strongest antibacterial properties towards S. aureus .

Future Directions

The information presented indicates that naphthoquinone derivatives could be considered for further studies to provide drugs efficient in treating cancer and multidrug-resistant bacteria . The remarkable structural diversity of natural products offers a broad field to discover new compounds with important applications in chemistry, biology, and medicine .

properties

IUPAC Name

2-chloro-3-(dodecylamino)naphthalene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30ClNO2/c1-2-3-4-5-6-7-8-9-10-13-16-24-20-19(23)21(25)17-14-11-12-15-18(17)22(20)26/h11-12,14-15,24H,2-10,13,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVBILEWJOUYQMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCNC1=C(C(=O)C2=CC=CC=C2C1=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80286345
Record name 2-chloro-3-(dodecylamino)naphthalene-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80286345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-(dodecylamino)naphthalene-1,4-dione

CAS RN

22272-20-4
Record name NSC44942
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44942
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-chloro-3-(dodecylamino)naphthalene-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80286345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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